8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one
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Overview
Description
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[2,3-d]pyrimidine core with a propyl group at the 8-position and a pyrrolidinyl group at the 4-position.
Mechanism of Action
Target of Action
Similar compounds have been reported to target erk5 , a key integrator of cellular signal transduction involved in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Mode of Action
Related compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Biochemical Pathways
Erk5, a potential target of similar compounds, is known to play a role in various cellular processes such as proliferation, differentiation, apoptosis, and cell survival .
Pharmacokinetics
Similar compounds have been shown to undergo autocatalytic photoinduced oxidative dehydrogenation .
Result of Action
Similar compounds have been shown to inhibit erk5 kinase and transcriptional activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, similar compounds have been shown to undergo autocatalytic photochemical dehydrogenation when irradiated at 450 or 365 nm in DMSO, in the presence of air, and at room temperature .
Biochemical Analysis
Biochemical Properties
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has been identified as a selective inhibitor of JAK1 . The compound interacts with JAK1, an enzyme involved in various biochemical reactions . The nature of these interactions is complex and involves the binding of the compound to the active site of the enzyme .
Cellular Effects
In terms of cellular effects, this compound has been shown to influence cell function by impacting cell signaling pathways . It has been associated with changes in gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to JAK1, inhibiting its activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound have been observed to change . Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied . The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to introduce the propyl and pyrrolidinyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4- and 6-positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: The compound’s derivatives are investigated for their use in developing new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
4-amino-6-chloropyrido[2,3-d]pyrimidine: Known for its kinase inhibitory activity.
7-iminopyrido[2,3-d]pyrimidine: Studied for its potential as a therapeutic agent in various diseases.
2-amino-substituted pyrido[2,3-d]pyrimidin-7-ones: Act as inhibitors of Src tyrosine kinase and other kinases.
Uniqueness
8-propyl-4-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted cancer therapy and other medical research.
Properties
IUPAC Name |
8-propyl-4-pyrrolidin-1-ylpyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-2-7-18-12(19)6-5-11-13(15-10-16-14(11)18)17-8-3-4-9-17/h5-6,10H,2-4,7-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTVAXUKAKSUXSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=CC2=C1N=CN=C2N3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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